molecular formula C10H10BrNO2 B11776957 2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine

2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine

Cat. No.: B11776957
M. Wt: 256.10 g/mol
InChI Key: ZJSQXDGTOBWGQH-UHFFFAOYSA-N
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Description

2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine is a complex organic compound with a unique structure that includes a bromine atom, a cyclopentane ring, and a dioxinopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Cyclopentane Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Dioxinopyridine Moiety: This step involves the formation of the dioxinopyridine ring system, which can be accomplished through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization and Ring-Opening Reactions: The dioxinopyridine moiety can participate in cyclization and ring-opening reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of azido or cyano derivatives, while oxidation and reduction can yield various oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the dioxinopyridine moiety play key roles in its activity, allowing it to bind to enzymes, receptors, or other biomolecules. This binding can lead to inhibition or activation of specific biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline: This compound shares a similar brominated structure but differs in the arrangement of its ring systems.

    2-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine: This compound has a similar dioxinopyridine moiety but lacks the bromine atom.

Uniqueness

This compound is unique due to its combination of a bromine atom, a cyclopentane ring, and a dioxinopyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

11-bromo-2,8-dioxa-10-azatricyclo[7.4.0.03,7]trideca-1(9),10,12-triene

InChI

InChI=1S/C10H10BrNO2/c11-9-5-4-8-10(12-9)14-7-3-1-2-6(7)13-8/h4-7H,1-3H2

InChI Key

ZJSQXDGTOBWGQH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)OC3=C(O2)C=CC(=N3)Br

Origin of Product

United States

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